molecular formula C16H18O4 B2360331 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 951989-05-2

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No. B2360331
CAS RN: 951989-05-2
M. Wt: 274.316
InChI Key: LNMAZSRWZCSCSY-UHFFFAOYSA-N
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Description

6-Acetyl-4-butyl-7-hydroxy-8-methyl-2h-chromen-2-one is a compound with the CAS Number: 951989-05-2 . It has a molecular weight of 274.32 .


Synthesis Analysis

The synthesis of coumarin systems, such as 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18O4/c1-4-5-6-11-7-14 (18)20-16-9 (2)15 (19)12 (10 (3)17)8-13 (11)16/h7-8,19H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.32 . It is stored at a temperature of 28 C .

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis methods, particularly under green conditions, and exploration of its potential biological and pharmaceutical properties. As coumarins have been tested for a variety of biological properties , there is potential for this compound to have similar applications.

properties

IUPAC Name

6-acetyl-4-butyl-7-hydroxy-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-4-5-6-11-7-14(18)20-16-9(2)15(19)12(10(3)17)8-13(11)16/h7-8,19H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMAZSRWZCSCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one

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